2-Benzyl-1H-benzimidazole-6-carboxylic acid

Catalog No.
S3310209
CAS No.
162400-17-1
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-1H-benzimidazole-6-carboxylic acid

CAS Number

162400-17-1

Product Name

2-Benzyl-1H-benzimidazole-6-carboxylic acid

IUPAC Name

2-benzyl-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19)

InChI Key

MVYLIYKCQPPISO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O

2-Benzyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic compound characterized by its benzimidazole core, which features a benzyl group at the 2-position and a carboxylic acid group at the 6-position. The molecular formula of this compound is C₁₅H₁₂N₂O₂, with a molecular weight of approximately 252.27 g/mol. This compound is significant in medicinal chemistry due to its structural similarity to purines, which are essential components of nucleic acids, and it exhibits diverse biological activities, including anticancer and antimicrobial properties .

, including:

  • Oxidation: This compound can be oxidized to form quinone derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring, often utilizing halogenating agents or nitrating agents under acidic or basic conditions .

Common Reagents and Conditions

Reaction TypeReagents
OxidationHydrogen peroxide, potassium permanganate
ReductionLithium aluminum hydride
SubstitutionHalogenating agents, nitrating agents

The biological activity of 2-Benzyl-1H-benzimidazole-6-carboxylic acid is notable in several areas:

  • Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes, impacting metabolic pathways crucial for disease processes.
  • Cellular Effects: This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest and apoptosis in cancer cells by modulating key regulatory genes .
  • Therapeutic Potential: Its derivatives have shown promise in treating conditions such as cancer, infections, and metabolic disorders due to their ability to interact with biological macromolecules .

The synthesis of 2-Benzyl-1H-benzimidazole-6-carboxylic acid typically involves several steps:

  • Condensation Reaction: The initial step usually involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
  • Cyclization and Carboxylation: Following the formation of the benzimidazole core, carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions. A one-pot reaction method is often employed for efficiency .

Industrial Production Methods

In industrial settings, continuous flow reactors may be utilized to enhance reaction efficiency and yield. Catalysts such as palladium or copper can facilitate the carboxylation process, making it suitable for large-scale production .

2-Benzyl-1H-benzimidazole-6-carboxylic acid has a wide range of applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex benzimidazole derivatives.
  • Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine: It has shown potential in developing new therapeutic agents for anticancer, antibacterial, and antifungal applications.
  • Industry: The compound is utilized in producing dyes, pigments, and as a corrosion inhibitor .

Studies indicate that 2-Benzyl-1H-benzimidazole-6-carboxylic acid interacts with various enzymes and proteins, influencing their activity. These interactions are critical for understanding its potential therapeutic applications, particularly in cancer treatment. The compound's effects on cellular processes include modulation of cell signaling pathways and gene expression .

Several compounds share structural similarities with 2-Benzyl-1H-benzimidazole-6-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-PhenylbenzimidazoleContains a phenyl group instead of a benzyl groupLacks the carboxylic acid functionality
2-MethylbenzimidazoleContains a methyl group at the 2-positionDifferent lipophilicity due to the methyl group
2-AminobenzimidazoleFeatures an amino group at the 2-positionPotentially different biological activity profile

Uniqueness

The uniqueness of 2-Benzyl-1H-benzimidazole-6-carboxylic acid lies in its combination of both a benzyl group and a carboxylic acid group. This combination enhances lipophilicity, improving cell membrane permeability while allowing for further derivatization and conjugation with other molecules. These characteristics make it particularly valuable in drug development .

XLogP3

3

Wikipedia

2-Benzyl-1H-benzimidazole-6-carboxylic acid

Dates

Modify: 2023-08-19

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